N-(3-fluorobenzyl)-1-methylpiperidin-4-amine
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Overview
Description
N-(3-fluorobenzyl)-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-1-methylpiperidin-4-amine typically involves the reaction of piperidine with 3-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene at reflux temperature for several hours to yield the desired product . The reaction can be represented as follows:
[ \text{Piperidine} + \text{3-fluorobenzyl chloride} \xrightarrow{\text{Triethylamine, Benzene, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-(3-fluorobenzyl)-1-methylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-1-methylpiperidin-4-amine
- N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
- N-(3-chlorobenzyl)-1-methylpiperidin-4-amine
Uniqueness
N-(3-fluorobenzyl)-1-methylpiperidin-4-amine is unique due to the specific position of the fluorine atom on the benzyl group. This positional isomerism can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFGCVKSNCAXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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